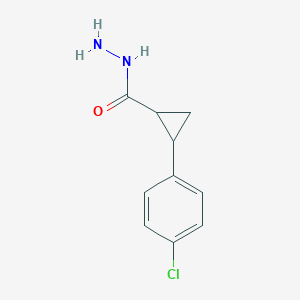

2-(4-Chlorophenyl)cyclopropanecarbohydrazide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-7-3-1-6(2-4-7)8-5-9(8)10(14)13-12/h1-4,8-9H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRVFHXEVGRIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NN)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

2-(4-Chlorophenyl)cyclopropanecarbohydrazide is a distinct chemical entity identified by the CAS Number 90794-53-9 .[1][2] Its molecular structure, combining a 4-chlorophenyl group, a cyclopropane ring, and a carbohydrazide functional group, positions it as a compound of interest in medicinal chemistry and drug discovery. The constituent moieties are known to be present in various biologically active molecules. This guide provides a comprehensive overview of its structure, a plausible synthetic route based on established chemical principles, its physicochemical properties, and a discussion of its potential applications grounded in the known significance of its structural components.

It is important to note that while this compound is commercially available for research purposes, there is a notable scarcity of published peer-reviewed literature detailing its specific synthesis, characterization, and biological activity. Therefore, this guide synthesizes information from general chemical principles and data on closely related analogues to provide a robust and scientifically grounded resource.

Chemical Structure and Identification

The fundamental identity of this compound is established by its unique arrangement of atoms and functional groups.

-

Chemical Name: this compound[1]

-

Molecular Formula: C₁₀H₁₁ClN₂O[1]

-

Molecular Weight: 210.66 g/mol [1]

The structure features a cyclopropane ring, a three-membered carbocycle known for inducing conformational rigidity and metabolic stability in drug molecules. This ring is substituted with a 4-chlorophenyl group, a common substituent in pharmaceuticals that can influence binding affinity and metabolic pathways. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that can act as a pharmacophore and a synthetic handle for further derivatization.

Caption: 2D Structure of this compound.

Physicochemical Properties

Experimentally determined physicochemical data for this specific compound are not widely reported. The following table summarizes properties obtained from computational models, which are useful for initial experimental design and theoretical assessment.

| Property | Value | Source |

| Molecular Weight | 210.66 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [1] |

| Purity | >97% (Typical Commercial Grade) | [1] |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Manufacturing

The overall synthetic strategy involves two primary stages:

-

Synthesis of the Precursor: Preparation of the key intermediate, 2-(4-chlorophenyl)cyclopropanecarboxylic acid or its corresponding ester.

-

Hydrazinolysis: Conversion of the ester intermediate into the final carbohydrazide product.

Caption: Proposed Synthetic Workflow.

Part 1: Synthesis of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate (Precursor)

The synthesis of the cyclopropane ring is a critical step. A common and effective method is the transition metal-catalyzed reaction of an alkene with a diazo compound.

Protocol:

-

Reaction Setup: To a solution of 4-chlorostyrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a transition metal catalyst, such as Rhodium(II) acetate dimer (Rh₂(OAc)₄).

-

Addition of Diazoacetate: Slowly add ethyl diazoacetate to the reaction mixture at room temperature. The slow addition is crucial to control the reaction rate and minimize the formation of side products.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the catalyst is removed by filtration through a pad of silica gel. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate as a mixture of cis and trans isomers, which can often be separated if required.

Causality and Insights: The choice of a rhodium catalyst is based on its high efficiency and selectivity for cyclopropanation reactions with diazo compounds. This method avoids harsh conditions and provides good yields of the desired cyclopropane structure.

Part 2: Synthesis of this compound

This step involves the conversion of the synthesized ester into the final carbohydrazide product via hydrazinolysis. This is a standard and high-yielding reaction.[3][4]

Protocol:

-

Reaction Setup: Dissolve the ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate in a suitable alcohol solvent, typically ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (N₂H₄·H₂O) to the solution.[4] Using a significant excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of diacylhydrazine side products.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours).

-

Reaction Monitoring: Monitor the disappearance of the starting ester by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture. The product, being a solid, will often precipitate out of the solution. The precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Trustworthiness of the Protocol: This two-stage synthetic approach relies on two of the most robust and well-documented reactions in organic synthesis: transition-metal catalyzed cyclopropanation and ester hydrazinolysis. The protocols are based on standard laboratory procedures that are widely validated across a vast range of substrates.

Potential Applications and Scientific Context

While specific biological data for this compound is lacking, the structural motifs present in the molecule provide a strong rationale for its potential utility in drug discovery.

-

The Cyclopropane Ring: The inclusion of a cyclopropane ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase potency, and improve brain permeability.[5] Its rigid structure can lock the molecule into a bioactive conformation, leading to more favorable binding with biological targets.[5]

-

The Carbohydrazide Moiety: Carbohydrazide derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][6] The hydrazide group can act as a key pharmacophore, forming hydrogen bonds with receptor sites.

-

Combined Potential: The combination of these fragments suggests that this compound could serve as a valuable scaffold or lead compound for developing novel therapeutics. Its potential as an intermediate for synthesizing more complex molecules, such as 1,3,4-oxadiazoles, which also have known biological activities, is another area of interest.[7]

Safety and Handling

Detailed toxicology data for this compound is not available. As with any research chemical with unknown properties, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound (CAS 90794-53-9) is a chemical compound with significant potential as a building block or lead structure in the field of drug development. While a detailed body of literature on this specific molecule is yet to be established, its structure, composed of pharmacologically relevant cyclopropane, chlorophenyl, and carbohydrazide moieties, provides a strong basis for its investigation. The synthetic pathway outlined in this guide, based on established and reliable chemical transformations, offers a clear and practical approach for its preparation in a laboratory setting. Further research into the biological activities of this compound is warranted and could unveil novel therapeutic applications.

References

-

ChemFun. (n.d.). Cas no 90794-53-9 (2-(4-chlorophenyl)cyclopropane-1-carbohydrazide). Retrieved from [Link]

- Yang, X., & Shi, Y. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Tetrahedron Letters, 46(3), 435-437.

- Various Authors. (2022). Natural products, drugs and pesticides containing cyclopropanecarboxylic acid fragments. Journal of Pesticide Science, 24(2), 248-259.

-

001CHEMICAL. (n.d.). CAS No. 90794-53-9, 2-(4-chlorophenyl)cyclopropane-1-carbohydrazide. Retrieved from [Link]

- Toma, L., et al. (2016). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 22(38), 13492-13501.

- Gholampour, Z., et al. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 89-112.

-

Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 90794-53-9, 2-(4-chlorophenyl)cyclopropane-1-carbohydrazide. Retrieved from [Link]

- Rehman, A., et al. (2014). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 13(12), 2049-2056.

-

LookChem. (n.d.). Cas 2434-53-9, 6-Amino-1-methyluracil. Retrieved from [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. 001chemical.com [001chemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

mechanism of action of cyclopropylamine MAO inhibitors

Future research in this area continues to focus on leveraging this powerful chemical motif. By modifying the substituents on the cyclopropylamine core, researchers aim to design inhibitors with greater isoform selectivity (MAO-A vs. MAO-B) to minimize side effects. [7][26][27]Furthermore, the same mechanistic principles are being applied to target other flavoenzymes, such as the epigenetic modifier Lysine-Specific Demethylase 1 (LSD1), which also contains a FAD cofactor and is a target for cancer therapy, opening new avenues for this versatile class of inhibitors. [8][14]

References

-

Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]

-

Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 847–853. [Link]

-

Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. [Link]

-

Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1935-1944. [Link]

-

Price, N. J., et al. (2024). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. The Journal of Organic Chemistry. [Link]

-

Binda, C., et al. (2020). Monoamine Oxidases. International Journal of Molecular Sciences, 21(23), 9131. [Link]

-

Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]

-

ResearchGate. (n.d.). Covalent adducts presumed to be formed between the FAD cofactor of MAO.... [Link]

-

Culpepper, L. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times. [Link]

-

Yoon, U. C., et al. (1997). Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation. Organic Letters. [Link]

-

Edmondson, D. E., et al. (2004). Structure and mechanism of monoamine oxidase. Current Medicinal Chemistry, 11(15), 1983-1993. [Link]

-

Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Portland Press. [Link]

-

Tipton, K. F., & Youdim, M. B. H. (2012). Structures and Mechanism of the Monoamine Oxidase Family. Comprehensive Natural Products II, 259–283. [Link]

-

Wikipedia. (n.d.). Monoamine oxidase. [Link]

-

Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. OSTI.GOV. [Link]

-

Rehman, S. U., & Plewka, A. (2023). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

-

Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. [Link]

-

Tipton, K. F., & Youdim, M. B. H. (2017). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 22(7), 1133. [Link]

-

ResearchGate. (n.d.). The crystal structure of human MAO-B. [Link]

-

Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957. [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]

-

Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 109(2), 595-597. [Link]

-

EPFL Graph Search. (n.d.). Monoamine oxidase. [Link]

-

Wikipedia. (n.d.). Tranylcypromine. [Link]

-

ResearchGate. (n.d.). Use of a single electron transfer probe to examine the mechanism of MAO-catalyzed oxidations. [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. [Link]

-

SOLEIL Synchrotron. (n.d.). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation. [Link]

-

Yu, P. H., et al. (1994). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry, 63(5), 1840-1848. [Link]

-

Baldessarini, R. J., et al. (1981). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic Proceedings, 56(8), 520-522. [Link]

-

Argonne National Laboratory. (2022). Ring Opening Dynamics of the Cyclopropyl Radical and Cation: The Transition State Nature of the Cyclopropyl Cation. [Link]

-

Bieck, P. R., & Antonin, K. H. (1988). Monoamine oxidase inhibition by tranylcypromine: Assessment in human volunteers. ResearchGate. [Link]

-

Belleau, B., & Moran, J. (1963). The Mechanism of Action of the 2-Phenylcyclopropylamine Type of Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry, 6(3), 321-325. [Link]

-

van der Stelt, M., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(36), 9866-9874. [Link]

-

Tandarić, T., & Vianello, R. (2019). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Molecules, 24(11), 2091. [Link]

-

Edmondson, D. E. (2003). The FAD binding sites of human monoamine oxidases A and B. Journal of Neural Transmission. Supplementum, (65), 75-84. [Link]

-

Bieck, P. R., & Antonin, K. H. (1988). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. Progress in Neuro-psychopharmacology & Biological Psychiatry, 12(2-3), 325-334. [Link]

-

Edmondson, D. E. (2000). The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction. Critical Reviews in Biochemistry and Molecular Biology, 35(5), 333-354. [Link]

-

Reactome. (n.d.). MAOA inhibitors bind MAOA:FAD. [Link]

-

ResearchGate. (n.d.). Overall crystal structure of mammalian MAOs represented as brown ribbon.... [Link]

-

Zhang, Y., et al. (2021). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Journal of Neuroimmune Pharmacology, 16(4), 846-862. [Link]

-

Rasagiline. (n.d.). Anti-apoptotic function of propargylamine inhibitors of type-B monoamine oxidase. [Link]

-

RCSB PDB. (2018). 6FWC: Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. [Link]

Sources

- 1. psychscenehub.com [psychscenehub.com]

- 2. Monoamine Oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 5. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychiatrictimes.com [psychiatrictimes.com]

- 7. researchgate.net [researchgate.net]

- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 9. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Structure and mechanism of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The FAD binding sites of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines (Journal Article) | OSTI.GOV [osti.gov]

- 16. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. DESIRS beamline - Ring-Opening Dynamics of the Cyclopropyl Radical and Cation | French national synchrotron facility [synchrotron-soleil.fr]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

- 24. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Carbohydrazide Derivatives

Abstract

Carbohydrazide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the significant pharmacological properties of carbohydrazide derivatives, with a detailed exploration of their antimicrobial, anticancer, and anticonvulsant activities. We will delve into the mechanisms of action, structure-activity relationships (SAR), and present field-proven experimental protocols for the evaluation of these biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the study of these promising therapeutic agents.

Introduction to Carbohydrazide and Its Derivatives

Chemical Structure and Properties of Carbohydrazide

Carbohydrazide (CH) is a symmetrical molecule with the chemical formula (N₂H₃)₂CO. It can be visualized as a urea molecule where each of the two amide groups is replaced by a hydrazine residue. This unique structure, featuring a central carbonyl group flanked by two N-N single bonds, provides a rigid backbone and multiple reactive sites, making it an excellent scaffold for the synthesis of a diverse array of derivatives. The presence of multiple nitrogen and oxygen atoms allows for extensive hydrogen bonding and coordination with metal ions, which are key features contributing to their biological activities.[3]

General Synthesis Strategies for Carbohydrazide Derivatives

The synthesis of carbohydrazide derivatives is often straightforward and efficient, typically involving condensation reactions. A common and effective method is the reaction of carbohydrazide or thiocarbohydrazide with various aldehydes or ketones.[4] This reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, and proceeds under reflux in a suitable solvent like ethanol.[1]

Another prevalent synthetic route involves the reaction of dialkyl carbonates with hydrazine hydrate in a two-step process.[5] This method is based on a nucleophilic attack of hydrazine on the electron-deficient carbon of the carbonate, leading to the displacement of an alkoxy group.[5] Furthermore, carbohydrazide derivatives can be synthesized from carboxylic acids via esterification followed by reaction with hydrazine hydrate.[4] These synthetic strategies allow for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical and biological properties of the final compounds.

Antimicrobial Activity of Carbohydrazide Derivatives

Carbohydrazide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][6] Their mechanism of action and structure-activity relationships are areas of active investigation.

Mechanism of Action against Bacteria and Fungi

The antimicrobial activity of carbohydrazide derivatives is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic function. The hydrazone moiety (-C=N-NH-C=O) present in many derivatives acts as a bidentate or tridentate ligand, forming stable complexes with transition metal ions like copper, zinc, and iron. These metal ions are crucial cofactors for various microbial enzymes, and their sequestration by carbohydrazide derivatives can disrupt vital metabolic pathways.

Another proposed mechanism involves the inhibition of specific microbial enzymes. For instance, some derivatives have been shown to target enzymes involved in cell wall synthesis or DNA replication. The lipophilicity of the derivatives also plays a crucial role; increased lipophilicity can enhance their ability to penetrate the microbial cell membrane, leading to higher intracellular concentrations and greater efficacy.[7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of carbohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

-

Electron-withdrawing and donating groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy groups) on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its antimicrobial activity.

-

Heterocyclic moieties: The incorporation of heterocyclic rings, such as pyrazole, pyridine, and quinoline, into the carbohydrazide scaffold has been shown to enhance antimicrobial activity.[6][8][9] These moieties can introduce additional binding sites and alter the overall shape and polarity of the molecule.

-

Hydrazone linkage: The azomethine group (-N=CH-) in hydrazone derivatives is considered a crucial pharmacophore for antimicrobial activity. Modifications at this position can significantly impact the biological profile of the compounds.

Tabulated Summary of Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected carbohydrazide derivatives against various microbial strains.

| Compound ID | R-Group on Phenyl Ring | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| PCD-1 | 4-NO₂ | 32 | 64 | 16 | [10] |

| PCD-2 | 4-Cl | 16 | 32 | 8 | [10] |

| PCD-3 | 4-OH | 64 | 128 | 32 | [9] |

| PCD-4 | 2,4-diCl | 8 | 16 | 4 | [10] |

| Ofloxacin | - | 1 | 0.5 | - | [7] |

| Fluconazole | - | - | - | 2 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits visible microbial growth.[11][12][13]

Materials:

-

96-well microtiter plates (sterile)[14]

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Multichannel pipette

-

Plate reader (optional, for quantitative analysis)

Procedure:

-

Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate.[11] b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the second to last column. The last column will serve as a growth control (no compound).[11]

-

Inoculation: a. Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Inoculate each well (except for a sterility control well containing only broth) with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.[12]

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[13]

-

Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14] b. Optionally, the absorbance can be read using a plate reader at 600 nm to quantify microbial growth.

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity of Carbohydrazide Derivatives

A growing body of evidence suggests that carbohydrazide derivatives possess significant anticancer properties, making them attractive candidates for the development of novel chemotherapeutic agents.[1][15]

Targeted Pathways and Mechanisms of Cytotoxicity

The anticancer activity of carbohydrazide derivatives is multifaceted and can involve several mechanisms:

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

-

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.

-

Enzyme Inhibition: Carbohydrazide derivatives can inhibit the activity of enzymes that are crucial for cancer cell survival and growth, such as tyrosine kinases, carbonic anhydrases, and topoisomerases.[1]

-

Iron Chelation: Similar to their antimicrobial mechanism, the iron-chelating properties of some derivatives can be cytotoxic to cancer cells, as iron is essential for DNA synthesis and cell proliferation.[16]

Case Studies of Promising Anticancer Derivatives

Several studies have highlighted the potential of specific carbohydrazide derivatives as anticancer agents. For example, pyrazole-carbohydrazide derivatives have demonstrated potent growth inhibitory effects against A549 lung cancer cells by inducing apoptosis.[8] Similarly, pyridine-fused carbohydrazide derivatives have shown remarkable activity against various human cancer cell lines.[15] The presence of hydroxyl groups on the phenyl ring appears to be a key structural feature for enhancing anticancer activity.[16]

Tabulated Summary of In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative carbohydrazide derivatives against different cancer cell lines.

| Compound ID | R-Group on Phenyl Ring | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | Reference |

| PCD-5 | 2-OH | 15.2 | 21.5 | 18.7 | [16] |

| PCD-6 | 2,4-diOH | 9.8 | 12.4 | 11.1 | [16] |

| PCD-7 | 4-OCH₃ | 45.6 | 58.2 | 51.9 | [15] |

| Doxorubicin | - | 0.5 | 0.8 | 0.6 | - |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile culture plates

Procedure:

-

Cell Seeding: a. Seed cancer cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay (typically 5,000-10,000 cells/well). b. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. b. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization and Absorbance Measurement: a. Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[18] b. Shake the plate gently for 15 minutes to ensure complete dissolution. c. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Caption: Principle of the MTT assay for cell viability.

Anticonvulsant Activity of Carbohydrazide Derivatives

Several carbohydrazide derivatives have been identified as potential anticonvulsant agents, offering a promising avenue for the development of new treatments for epilepsy.[19][20]

Rationale and Putative Mechanisms of Action

The anticonvulsant activity of some carbohydrazide derivatives is thought to be mediated through their interaction with key targets in the central nervous system. One proposed mechanism is the inhibition of carbonic anhydrase (CA) isozymes, particularly those found in the brain (e.g., CA II, CA VII, CA XIV).[21][22] Inhibition of these enzymes can lead to changes in pH and ion balance in the brain, which can in turn modulate neuronal excitability.

Additionally, some derivatives may exert their effects by interacting with neurotransmitter systems, such as the GABAergic system, or by blocking voltage-gated ion channels. The structural similarity of some derivatives to known anticonvulsant drugs also provides a rationale for their investigation in this therapeutic area.[23]

Key Derivatives with Anticonvulsant Properties

Studies have shown that pyridine-3-carbohydrazide derivatives with halogen substitutions on the phenyl ring exhibit significant anticonvulsant activity in animal models of epilepsy.[19] For instance, a derivative with a trifluoromethoxy substituted phenyl ring was found to be particularly potent, offering protection in multiple seizure models.[19] These findings highlight the importance of the pyridine and substituted phenyl moieties for anticonvulsant efficacy.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The Maximal Electroshock (MES) seizure model is a widely used preclinical assay for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[24][25][26]

Materials:

-

Male albino mice or rats

-

Electroconvulsive shock apparatus with corneal electrodes

-

Test compound and vehicle

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Conductive solution (e.g., 0.9% saline)

Procedure:

-

Animal Preparation and Drug Administration: a. Acclimate the animals to the laboratory environment for at least 3 days prior to the experiment.[27] b. Divide the animals into groups and administer the test compound or vehicle (typically via intraperitoneal injection) at various doses. Include a positive control group treated with a standard anticonvulsant drug like phenytoin.

-

Seizure Induction: a. At the time of peak effect of the test compound, apply a drop of topical anesthetic to the corneas of each animal.[26] b. A short time later, apply a drop of conductive saline to improve electrical conductivity.[24] c. Place the corneal electrodes on the eyes of the restrained animal. d. Deliver an alternating current electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice; 150 mA at 60 Hz for 0.2 seconds for rats).[26]

-

Observation and Endpoint: a. Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure. b. The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.[24]

-

Data Analysis: a. Calculate the percentage of animals protected in each treatment group. b. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.[24]

Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.

Other Notable Biological Activities

In addition to the activities detailed above, carbohydrazide derivatives have been reported to possess a range of other biological properties, including:

-

Antioxidant Properties: Some derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting their potential as antioxidant agents.

-

Anti-inflammatory Effects: Certain carbohydrazide derivatives have demonstrated anti-inflammatory activity, likely through the inhibition of pro-inflammatory enzymes and cytokines.[1]

-

Antitubercular Activity: A number of carbohydrazide derivatives have been investigated for their activity against Mycobacterium tuberculosis, with some showing promising results.[6]

Conclusion and Future Perspectives

Carbohydrazide derivatives constitute a versatile and promising class of compounds with a diverse range of biological activities. Their straightforward synthesis, coupled with the ability to easily modify their structure, makes them an attractive scaffold for the development of new therapeutic agents. The antimicrobial, anticancer, and anticonvulsant properties highlighted in this guide underscore the significant potential of these compounds in addressing various unmet medical needs.

Future research in this area should focus on elucidating the precise mechanisms of action of these derivatives, which will enable the rational design of more potent and selective compounds. Further exploration of their structure-activity relationships will also be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The continued investigation of carbohydrazide derivatives holds great promise for the discovery of novel and effective drugs for a wide range of diseases.

References

-

A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. [Link]

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Link]

-

Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. [Link]

-

Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

-

In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures - PubMed. [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. [Link]

-

Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

-

A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. [Link]

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]

-

Broth Dilution Method for MIC Determination - Microbe Online. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. [Link]

-

Broth Microdilution | MI - Microbiology. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Broth microdilution - Wikipedia. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. [Link]

-

Maximal Electroshock Seizure Model | Melior Discovery. [Link]

-

Synthesis of carbohydrazidederivatives (8–11). - ResearchGate. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties - PubMed. [Link]

-

Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - NIH. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. [Link]

-

Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives | Asian Journal of Chemistry. [Link]

-

Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - MDPI. [Link]

-

Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives - Taylor & Francis Online. [Link]

-

Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents | Scilit. [Link]

-

Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed Central. [Link]

-

Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC. [Link]

-

Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed. [Link]

-

Synthesis, anticonvulsant and neurotoxicity evaluation of some new pyrimidine-5-carbonitrile derivatives - PMC - NIH. [Link]

Sources

- 1. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicaljournal.org [chemicaljournal.org]

- 5. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N’‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, anticonvulsant and neurotoxicity evaluation of some new pyrimidine-5-carbonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 26. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic analysis of 2-(4-Chlorophenyl)cyclopropanecarbohydrazide (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Chlorophenyl)cyclopropanecarbohydrazide

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. As a molecule of interest in medicinal chemistry and drug development, its unambiguous identification is paramount. This document, intended for researchers and drug development professionals, details the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing foundational principles with expert interpretation, this guide establishes a robust, self-validating framework for the analysis of this and structurally related compounds.

Introduction: The Structural Imperative

This compound is a multifaceted molecule incorporating three key structural motifs: a 4-substituted chlorophenyl ring, a strained cyclopropane linker, and a reactive carbohydrazide functional group. The unique electronic and conformational properties imparted by the cyclopropane ring, combined with the potential biological activity of the hydrazide and the halogenated aromatic system, make it a compelling synthetic target.[1] Accurate and comprehensive characterization is the bedrock of any further investigation, ensuring that downstream biological and pharmacological data are attributed to the correct molecular entity. This guide provides the strategic workflow for achieving that certainty.

The molecular structure presents several analytical challenges and points of interest:

-

Stereochemistry: The cyclopropane ring contains two chiral centers, leading to potential diastereomers (cis/trans isomers). The spectroscopic data will be highly sensitive to the relative stereochemistry. This guide will focus on the analysis of a single, purified isomer.

-

Complex NMR Spectra: The rigid, strained nature of the cyclopropane ring results in unique chemical shifts and complex spin-spin coupling patterns that require careful analysis.[2][3]

-

Key Functional Groups: The hydrazide moiety (-CONHNH₂) has characteristic vibrational modes in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides the most detailed initial picture of the molecule. The analysis hinges on understanding how the electronic environment of each proton influences its resonance frequency (chemical shift) and how neighboring protons cause signal splitting.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable N-H protons, as it allows for their clear observation.

-

Data Acquisition: Record the spectrum on a 400 MHz or 500 MHz spectrometer.[1][7]

-

Parameters: Acquire data over a spectral width of 0-12 ppm, with 16-32 scans for a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Interpretation of the ¹H NMR Spectrum:

The strained cyclopropane ring significantly influences the proton chemical shifts, causing them to appear more upfield (shielded) than typical aliphatic protons.[8][9] The presence of a chiral center at C2 renders the two protons on C3 diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals and couplings.

Diagram: Key Proton Environments

Caption: Key proton environments in this compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

|---|---|---|---|---|

| ~9.10 | Singlet (broad) | 1H | N H-NH₂ | Exchangeable proton. Its broadness is characteristic. The downfield shift is due to the deshielding effect of the adjacent carbonyl group. |

| ~7.35 | Doublet | 2H | Ar-H (ortho to Cl) | Aromatic protons meta to the cyclopropyl group. Appears as a doublet due to coupling with the meta protons. |

| ~7.25 | Doublet | 2H | Ar-H (meta to Cl) | Aromatic protons ortho to the cyclopropyl group. Appears as a doublet due to coupling with the ortho protons. |

| ~4.25 | Singlet (broad) | 2H | NH-NH₂ | Exchangeable protons. May appear as a broad singlet that can be confirmed by D₂O exchange. |

| ~2.40 | Multiplet | 1H | CH (Ar-CH) | Methine proton on the cyclopropane ring (H₂). Deshielded by the adjacent aromatic ring. Its multiplicity will be complex (a doublet of doublets of doublets) due to coupling with H₁, H₃ₐ, and H₃♭. |

| ~1.80 | Multiplet | 1H | CH (CH-CO) | Methine proton on the cyclopropane ring (H₁). Deshielded by the carbonyl group. It will also be a complex multiplet due to coupling with H₂, H₃ₐ, and H₃♭. |

| ~1.45 | Multiplet | 2H | CH₂ | Methylene protons on the cyclopropane ring (H₃ₐ and H₃♭). These diastereotopic protons are non-equivalent, resulting in separate, complex multiplets that couple with each other and with H₁ and H₂.[2][10] |

¹³C NMR Spectroscopy: Confirming the Carbon Framework

¹³C NMR provides a definitive count of the non-equivalent carbon atoms and information about their chemical nature (sp³, sp², C=O).

Experimental Protocol (Hypothetical):

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) is beneficial.

-

Data Acquisition: Record on a 100 or 125 MHz spectrometer.

-

Parameters: A proton-decoupled experiment is standard, resulting in a single peak for each unique carbon. A spectral width of 0-200 ppm is typical.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |

|---|---|---|

| ~172.0 | C =O | The carbonyl carbon of the hydrazide group, appearing in the characteristic downfield region for amides/esters.[11] |

| ~141.0 | Ar-C (ipso, attached to cyclopropyl) | Quaternary aromatic carbon, deshielded by the substituent. |

| ~131.5 | Ar-C -Cl | Aromatic carbon directly attached to the electronegative chlorine atom. |

| ~129.5 | Ar-C H (ortho to Cl) | Aromatic methine carbons. |

| ~128.5 | Ar-C H (meta to Cl) | Aromatic methine carbons. |

| ~28.0 | C H (Ar-CH) | Cyclopropyl methine carbon attached to the aromatic ring. |

| ~25.0 | C H (CH-CO) | Cyclopropyl methine carbon attached to the carbonyl group. |

| ~16.0 | C H₂ | The methylene carbon of the cyclopropane ring, appearing in the shielded upfield region typical for strained rings.[3] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) disk by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent pellet.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |

|---|---|---|---|

| 3350 - 3200 | Medium, Sharp | N-H Stretching | Asymmetric and symmetric stretches of the -NH₂ group and the N-H stretch of the secondary amide. Primary amines often show two distinct peaks.[5][12] |

| 3100 - 3000 | Medium-Weak | Aromatic & Cyclopropyl C-H Stretch | Stretching vibrations for C-H bonds on the aromatic ring and the cyclopropane ring. |

| 2980 - 2850 | Weak | Aliphatic C-H Stretch | Residual C-H stretching from the cyclopropane ring.[12] |

| ~1650 | Strong, Sharp | C=O Stretch (Amide I) | This is a highly characteristic and intense band for the carbonyl group in the hydrazide moiety. Its position is typical for secondary amides.[4][13] |

| ~1600, ~1490 | Medium | C=C Aromatic Ring Stretch | Characteristic skeletal vibrations of the benzene ring. |

| ~1540 | Medium | N-H Bend (Amide II) | Another characteristic band for secondary amides, resulting from a combination of N-H bending and C-N stretching. |

| ~1090 | Strong | C-Cl Stretch | Strong absorption indicating the presence of the chloro-aromatic group. |

| ~830 | Strong | C-H Out-of-plane Bend | Strong band characteristic of 1,4-disubstituted (para) benzene rings. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol:

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

-

Analysis: Analyze the ions using a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Data: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

Interpretation of the Mass Spectrum:

The molecular formula of this compound is C₁₀H₁₁ClN₂O, with a monoisotopic mass of 210.0560 Da.[14]

-

Molecular Ion Peak: The most critical piece of information is the molecular ion peak. In ESI, this will be observed as the protonated molecule, [M+H]⁺, at m/z 211.0638.

-

Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum will show a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will have a peak at [M+H]⁺ (containing ³⁵Cl) and a smaller peak at [M+2+H]⁺ (containing ³⁷Cl) with roughly one-third the intensity. This is a definitive signature for a monochlorinated compound.

Predicted Fragmentation Pathway:

Under ionization conditions, the molecule can fragment at its weakest bonds. A plausible fragmentation pattern involves the cleavage of the amide and cyclopropane bonds.

Table 4: Predicted Key Fragment Ions (ESI-MS)

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Rationale |

|---|---|---|

| 211.06 | [C₁₀H₁₂ClN₂O]⁺ | Protonated molecular ion [M+H]⁺. |

| 179.08 | [C₁₀H₁₂ClN]⁺ | Loss of N₂H₂ from the hydrazide group. |

| 152.04 | [C₉H₉Cl]⁺ | Cleavage of the bond between the cyclopropane ring and the carbonyl group, followed by loss of the carbohydrazide moiety. |

| 139.04 | [C₈H₈Cl]⁺ | Loss of a methyl group from the m/z 152 fragment. |

| 111.01 | [C₆H₄Cl]⁺ | The chlorophenyl cation, a very common and stable fragment. |

Integrated Analytical Workflow

Diagram: Integrated Spectroscopic Workflow

Caption: A logical workflow for structural elucidation using integrated spectroscopic methods.

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the synergistic interpretation of NMR, IR, and Mass Spectrometry data. ¹H and ¹³C NMR definitively map the carbon-hydrogen skeleton, revealing the unique signatures of the cyclopropyl and chlorophenyl rings. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the hydrazide's N-H and C=O bonds. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through its characteristic isotopic pattern and fragmentation analysis. Together, these techniques provide a robust and unambiguous analytical package for structural confirmation, a critical step in the advancement of this compound in research and development pipelines.

References

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. Available at: [Link]

-

Mashima, M. (1963). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 36(2), 210-214. Available at: [Link]

-

Akinyele, O. F., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complex of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed With Nicotinamide. ResearchGate. Available at: [Link]

-

El-Gamel, N. E. A. (2015). Transition metal (II) complexes of hydrazones derived from tetralone: synthesis, spectral characterization, in vitro antimicrobial and cytotoxic studies. ResearchGate. Available at: [Link]

-

El-Sattar, N. E. A. (2021). Transition metal complexes derived from N′‐(4‐fluorobenzylidene)‐2‐(quinolin‐2‐yloxy) acetohydrazide: Synthesis, structural characterization, and biocidal evaluation. ResearchGate. Available at: [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available at: [Link]

-

Gumerova, N. I. (2019). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). ResearchGate. Available at: [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane. Amanote Research. Available at: [Link]

-

Bushweller, C. H., et al. (1995). Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. Journal of the American Chemical Society. Available at: [Link]

-

Gundu, S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Royal Society of Chemistry (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

-

Kamal, M. S., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. MDPI. Available at: [Link]

-

Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

-

van der Mee, L., et al. (2017). Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS. Journal of Mass Spectrometry. Available at: [Link]

-

Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Szałkiewicz, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH). Available at: [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Royal Society of Chemistry (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

Chemistry LibreTexts (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis. Doc Brown's Chemistry. Available at: [Link]

-

Nagarajan, K. (1981). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

-

Organic Chemistry Data (n.d.). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Available at: [Link]

-

Royal Society of Chemistry (n.d.). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites. The Royal Society of Chemistry. Available at: [Link]

-

Manjunatha, H. S., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene. ResearchGate. Available at: [Link]

-

Organic Chemistry Data (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

SpectraBase (n.d.). (2R,3S)-2-(4-Chlorophenyl)-3-[(E)-styryl]cyclopropane-1,1,2-tricarbonitrile. SpectraBase. Available at: [Link]

- Google Patents (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

-

ResearchGate (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline. ResearchGate. Available at: [Link]

-

Eppakayala, L. (2020). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. (PDF) Nuclear Magnetic Resonance Spectroscopy. Cyclopropane [research.amanote.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 90794-53-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Purifying 2-(4-Chlorophenyl)cyclopropanecarbohydrazide: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the purification of 2-(4-Chlorophenyl)cyclopropanecarbohydrazide, a crucial component in many research and drug development pipelines. The purity of this compound is paramount for obtaining reliable and reproducible results. This document outlines the underlying chemical principles and provides practical, field-proven methodologies for achieving high-purity this compound.

Introduction

This compound is a carbohydrazide derivative containing a substituted phenyl and a cyclopropane ring. This unique structural motif makes it a valuable building block in medicinal chemistry. The synthesis of this compound, typically via hydrazinolysis of the corresponding ester, often yields a crude product containing unreacted starting materials and byproducts.[1][2] This guide will focus on the critical downstream purification process, ensuring the final compound meets the stringent purity requirements for research and development.

Understanding the Synthetic Route and Potential Impurities

A thorough purification strategy begins with an understanding of the synthetic pathway and the likely impurities that may be present in the crude product. The most common route to this compound is a two-step process:

-

Esterification: 2-(4-Chlorophenyl)cyclopropanecarboxylic acid is converted to its corresponding ethyl or methyl ester.

-

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to yield the desired carbohydrazide.[3]

This synthetic route can introduce several impurities that need to be removed:

-

Unreacted Starting Materials:

-

Ethyl or methyl 2-(4-chlorophenyl)cyclopropanecarboxylate

-

Hydrazine hydrate[4]

-

-

Byproducts:

-

2-(4-Chlorophenyl)cyclopropanecarboxylic acid (from hydrolysis of the ester)

-

N,N'-bis[2-(4-chlorophenyl)cyclopropanecarbonyl]hydrazine (a diacylhydrazine byproduct)

-

The purification strategy must effectively separate the target carbohydrazide from these impurities.

Purification Workflow Overview

The purification of this compound can be effectively achieved through a combination of recrystallization and column chromatography. The choice of method, or their sequential use, will depend on the impurity profile of the crude material.

Caption: General workflow for the purification of this compound.

Part 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Protocol 1: Recrystallization

1. Solvent Selection: The ideal solvent for recrystallization should dissolve the crude this compound sparingly at room temperature but completely at its boiling point. Based on the polarity of carbohydrazides, suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[5]

Table 1: Recommended Solvents for Recrystallization

| Solvent System | Rationale |

| Ethanol | Good for moderately polar compounds. |

| Methanol | Similar to ethanol, but with a lower boiling point. |

| Ethanol/Water | The addition of water as an anti-solvent can improve crystal formation for some compounds. |

2. Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. c. Continue adding the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. d. Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. e. For further crystallization, place the flask in an ice bath for 30 minutes. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of cold solvent to remove any adhering impurities. h. Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

3. Troubleshooting:

-

Oiling out: If the compound separates as an oil, reheat the solution, add more solvent, and cool more slowly.

-

No crystal formation: The solution may not be saturated. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

Part 2: Purification by Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography is the next recommended step. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[6]

Protocol 2: Column Chromatography

1. Stationary and Mobile Phase Selection: For a moderately polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) analysis of the crude product. A good starting point for the eluent is a 1:1 mixture of hexane and ethyl acetate.

Table 2: Column Chromatography Parameters

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60-120 mesh) | Standard stationary phase for moderately polar organic compounds. |

| Mobile Phase | Hexane/Ethyl Acetate (gradient) | Allows for the separation of compounds with varying polarities. |

| Elution | Gradient elution (e.g., from 20% to 80% ethyl acetate in hexane) | Provides better separation than isocratic elution for complex mixtures. |

2. Procedure: a. Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed without air bubbles. b. Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed. c. Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column. d. Fraction Collection: Collect the eluate in a series of fractions. e. Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. f. Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques:

-

Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

-

Melting Point: A sharp melting point range close to the literature value (if available) indicates high purity.

-

Spectroscopic Methods (NMR, IR, MS): To confirm the chemical structure and identity of the purified compound.[7][8][9]

Safety Precautions

-

Hydrazine Hydrate: This is a toxic and potentially carcinogenic substance. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Solvents: Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

-

Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Hydrazine-containing waste should be handled with particular care.[10]

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of this important research chemical. By following the detailed protocols for recrystallization and column chromatography outlined in this guide, and by adhering to the necessary safety precautions, researchers can consistently obtain high-purity material for their studies. The key to successful purification lies in a systematic approach, beginning with an understanding of potential impurities and employing the appropriate techniques for their removal.

References

-

Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives. [Link]

- Google Patents.

-

Reddit. Practical Hydrazine Hydrate Safety. [Link]

-

ResearchGate. Curious about quenching of hydrazinolysis. [Link]

-

Washington State University. Monitoring Reactions by TLC. [Link]

- Google Patents. Process for the preparation of cyclopropane carboxylic acids and esters.

-

Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

-

Reddit. Advice on working up a reaction using hydrazine hydrate as a solvent?. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives. [Link]

-

American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

- Google Patents.

-

ResearchGate. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

-

PMC. Enzymatic synthesis of amphiphilic carbohydrate esters: Influence of physicochemical and biochemical parameters. [Link]

-

University of California, San Diego. TLC stains. [Link]

-

Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

Organic Syntheses. 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. [Link]

-

ResearchGate. Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. [Link]

-

Supporting Information. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. [Link]

-

Labinsights. Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

ResearchGate. Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3). [Link]

-

ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... [Link]

Sources

- 1. Buy Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate | 63935-23-9 [smolecule.com]

- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. EP0050454A1 - Cyclopropancarboxylate, Verfahren zu ihrer Herstellung und sie enthaltende Insektizide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

Application Note: Quantitative Determination of 2-(4-Chlorophenyl)cyclopropanecarbohydrazide and its Major Metabolite in Human Plasma using LC-MS/MS

Introduction

2-(4-Chlorophenyl)cyclopropanecarbohydrazide is a novel small molecule entity with significant therapeutic potential. As with any new chemical entity, a robust and reliable analytical method for its quantification in biological matrices is paramount for comprehensive pharmacokinetic and toxicokinetic evaluations during preclinical and clinical development. This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and its putative primary metabolite, 2-(4-chlorophenyl)cyclopropanecarboxylic acid, in human plasma.

The rationale for targeting 2-(4-chlorophenyl)cyclopropanecarboxylic acid as the primary metabolite is based on established metabolic pathways for similar structures. For instance, the experimental anxiolytic panadiplon undergoes metabolism to a cyclopropane carboxylic acid derivative, which was linked to its idiosyncratic toxicity.[1] This metabolic conversion is a common biotransformation for compounds containing a hydrazide moiety, which can be hydrolyzed to the corresponding carboxylic acid. Furthermore, compounds containing a chlorophenyl group can undergo various metabolic alterations.[2][3] Therefore, monitoring both the parent compound and this key metabolite is crucial for a complete understanding of the drug's disposition.

This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6][7][8]

Analyte and Metabolite Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C10H11ClN2O | 210.66[9] |

| 2-(4-chlorophenyl)cyclopropanecarboxylic acid | C10H9ClO2 | 196.63 |

Experimental Workflow